molecular formula C20H12BrN B13898114 5-bromo-7H-dibenzo[c,g]carbazole

5-bromo-7H-dibenzo[c,g]carbazole

Cat. No.: B13898114
M. Wt: 346.2 g/mol
InChI Key: LAVSZGLUAFHKSD-UHFFFAOYSA-N
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Description

5-Bromo-7H-dibenzo[c,g]carbazole (CAS 1646272-74-3) is a brominated polycyclic aromatic hydrocarbon of significant interest in advanced materials and biochemical research. With a molecular formula of C20H12BrN and a molecular weight of 346.226 g/mol, this solid compound serves as a versatile synthetic intermediate . In the field of organic electronics , this compound is a valuable building block for the development of novel materials. The bromine atom at the 5-position acts as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to construct complex molecular architectures . Such structures are foundational for creating high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices, where carbazole derivatives are known for their good charge-transport properties and high thermal stability . Concurrently, this compound and its parent compound, 7H-Dibenzo[c,g]carbazole, are subjects of important toxicological and metabolic studies . Computational studies have shown that the parent compound is metabolized by human cytochrome P450 1A1 (CYP1A1), with the C5 position being a potential site for metabolic activity . This research is critical for understanding the compound's role as an environmental contaminant and its mechanisms of toxicity and carcinogenicity . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12BrN

Molecular Weight

346.2 g/mol

IUPAC Name

9-bromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12BrN/c21-16-11-18-20(15-8-4-3-7-14(15)16)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11,22H

InChI Key

LAVSZGLUAFHKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br

Origin of Product

United States

Synthesis and Characterization

The preparation of 5-bromo-7H-dibenzo[c,g]carbazole typically involves the bromination of the parent 7H-dibenzo[c,g]carbazole. A common method for this transformation is the use of N-bromosuccinimide (NBS) as a brominating agent. evitachem.com

The structural characterization of this compound and its precursors relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the connectivity of atoms and confirming the position of the bromine substituent. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared (IR) spectroscopy helps identify characteristic functional groups within the molecule.

Physicochemical Properties

The physicochemical properties of 5-bromo-7H-dibenzo[c,g]carbazole are a direct consequence of its molecular structure.

Table 1: of this compound

PropertyValue/Description
Molecular Formula C₂₀H₁₂BrN
Molecular Weight 346.22 g/mol
Appearance Solid
Solubility Soluble in common organic solvents. nih.gov

The extended π-conjugated system of the dibenzo[c,g]carbazole core is expected to give rise to distinct absorption and emission properties in the ultraviolet-visible (UV-Vis) and fluorescence spectra, respectively. The introduction of the bromine atom can influence these photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.

Spectroscopic and Structural Elucidation of 5 Bromo 7h Dibenzo C,g Carbazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 5-bromo-7H-dibenzo[c,g]carbazole, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of the protons are highly sensitive to their position on the dibenzocarbazole (B1207471) framework and are influenced by the electronic effects of the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound (based on comparative analysis)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H7.0 - 9.0m-
N-H>10.0br s-

Note: This is a generalized prediction. Actual values would require experimental verification.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected in the aromatic region (typically 100-150 ppm). The carbon atom directly bonded to the bromine (C-5) is anticipated to have a chemical shift significantly different from its unsubstituted counterpart in 7H-dibenzo[c,g]carbazole, generally shifted to a lower field. The other carbon atoms in the vicinity of the bromine will also experience shifts in their resonance frequencies. The signals for the quaternary carbons, those at the fusion of the rings, are usually of lower intensity.

Table 2: Predicted ¹³C NMR Data for this compound (based on comparative analysis)

Carbon Predicted Chemical Shift (ppm)
C-Br110 - 120
Aromatic C-H & C-N100 - 140
Aromatic C-C (quaternary)120 - 150

Note: This is a generalized prediction. Actual values would require experimental verification.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₀H₁₂BrN), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. beilstein-journals.org

Table 3: Expected HRMS Data for this compound

Ion Calculated m/z Isotopic Abundance
[C₂₀H₁₂⁷⁹BrN]⁺345.0207~50.7%
[C₂₀H₁₂⁸¹BrN]⁺347.0187~49.3%

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the carbazole (B46965) moiety is expected to appear as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, below 1000 cm⁻¹.

UV-Vis spectroscopy reveals information about the conjugated π-electron system of the molecule. Dibenzo[c,g]carbazole and its derivatives possess an extended aromatic system, leading to strong absorption in the ultraviolet and visible regions. nih.gov The spectrum is expected to show multiple absorption bands corresponding to π-π* transitions. The introduction of a bromine atom may cause a bathochromic (red) shift in the absorption maxima compared to the parent compound due to the extension of conjugation through the lone pairs of the halogen.

Chiroptical Methods for Stereochemical Analysis (if applicable to chiral derivatives)

While this compound itself is achiral, the introduction of chiral substituents or the creation of atropisomeric derivatives can lead to optically active compounds. For such chiral derivatives, chiroptical methods like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are essential for determining their absolute configuration and studying their stereochemical properties. researchgate.netnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral dibenzocarbazole derivative, the CD spectrum would exhibit positive or negative Cotton effects at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. nih.gov The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores in the molecule.

CPL spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.orgrsc.org This technique provides information about the stereochemistry of the excited state of chiral dibenzocarbazole derivatives. The development of chiral carbazole-based materials with strong CPL activity is an area of active research, with potential applications in displays, sensing, and data storage. nih.gov

Theoretical and Computational Chemistry Studies of 5 Bromo 7h Dibenzo C,g Carbazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules. For 7H-dibenzo[c,g]carbazole and its derivatives, these methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption properties.

For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, while the LUMO distribution can vary depending on the substituents. In a study on carbazole-dibenzofuran derivatives, the HOMO was found to be mostly dispersed on the carbazole and partially extended to the dibenzofuran, with the LUMO being predominantly dispersed on the dibenzofuran. nih.gov The HOMO-LUMO energy levels for these related compounds were in the range of -6.05 to -6.09 eV for the HOMO and -2.55 to -2.66 eV for the LUMO. nih.gov

The introduction of a bromine atom at the 5-position of 7H-dibenzo[c,g]carbazole is expected to influence the HOMO and LUMO energy levels. The electronegative bromine atom can act as a weak deactivating group, potentially lowering the energy of both the HOMO and LUMO. The precise quantitative effect would require specific DFT calculations on the 5-bromo derivative.

Table 1: Calculated HOMO-LUMO Energies of Related Carbazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan-6.05-2.663.39 nih.gov
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan-6.09-2.663.43 nih.gov
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan-6.09-2.553.54 nih.gov

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For the parent 7H-dibenzo[c,g]carbazole, the nitrogen atom of the carbazole moiety is expected to be a region of negative electrostatic potential due to the presence of its lone pair of electrons. The aromatic rings will also exhibit regions of negative potential above and below the plane of the molecule. The introduction of a bromine atom at the 5-position would introduce a region of slight negative potential around the bromine atom, but also a region of positive potential on the halogen atom itself, known as a sigma-hole, which can lead to halogen bonding. researchgate.net This sigma-hole could serve as a site for interaction with nucleophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur as reactants are converted to products.

Computational studies on the metabolism of 7H-dibenzo[c,g]carbazole by cytochrome P450 enzymes have identified the C5 position as a dominant site for metabolic activation. nih.gov The proposed mechanism involves an electrophilic addition-rearrangement with a calculated energy barrier of 21.74 kcal/mol. nih.gov The presence of a bromine atom at this position in 5-bromo-7H-dibenzo[c,g]carbazole would likely alter this reaction pathway. The C-Br bond could be a site for different metabolic reactions, or the bromine atom could sterically hinder or electronically disfavor the previously identified transition state. A detailed computational study would be necessary to determine the new reaction coordinates and energy barriers.

Table 2: Calculated Energy Barrier for the Metabolism of 7H-Dibenzo[c,g]carbazole
ReactionDominant SiteEnergy Barrier (kcal/mol)Reference
Metabolism by CYP1A1C521.74 nih.gov

The surrounding solvent environment can significantly influence the rates and pathways of chemical reactions. Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged or highly polar species, solvent stabilization can dramatically lower energy barriers. In the case of the metabolism of 7H-dibenzo[c,g]carbazole, the active site of the enzyme provides a specific microenvironment that is different from a bulk solvent. Computational studies have shown that the binding of DBC to the enzyme is driven by nonpolar solvation energies. nih.gov The introduction of a bromine atom would alter the lipophilicity and polarity of the molecule, potentially affecting its interaction with the enzyme's active site and the surrounding water molecules.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. MD simulations of 7H-dibenzo[c,g]carbazole have been used to study its binding to the active site of cytochrome P450 enzymes. nih.gov These simulations revealed two primary binding modes, with the stability of these modes being influenced by hydrogen bonding with specific amino acid residues. nih.gov

For this compound, MD simulations would be crucial for understanding how the bromine atom affects the molecule's conformational flexibility and its interactions with biological macromolecules. The bromine atom could introduce new non-covalent interactions, such as halogen bonding, which have been shown to be important in protein-ligand binding. researchgate.net An MD simulation could explore the stability of halogen bonds between the bromine atom of the substrate and acceptor groups within a protein's active site.

Prediction of Spectroscopic Properties from First Principles

A comprehensive search of scientific databases and academic journals has revealed a lack of specific theoretical studies focused on predicting the spectroscopic properties of this compound from first principles. Consequently, no detailed research findings or corresponding data tables for its predicted UV-Vis absorption, emission spectra, or other spectroscopic characteristics can be presented.

In the broader context of computational chemistry, such predictions for similar aromatic compounds are typically achieved through methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations, when performed, would yield valuable data on the electronic transitions, including their energies (wavelengths), oscillator strengths, and the nature of the molecular orbitals involved. This information is crucial for understanding the photophysical behavior of the molecule and for interpreting experimental spectroscopic data.

The introduction of a bromine atom at the 5-position of the 7H-dibenzo[c,g]carbazole scaffold is expected to influence its electronic properties through both inductive and resonance effects. This would, in turn, affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission bands relative to the parent compound. However, without specific computational studies on this compound, the magnitude and direction of these shifts remain speculative.

Future computational research in this area would be invaluable for elucidating the structure-property relationships in this class of compounds and for guiding the design of new materials with tailored photophysical properties.

Organic Semiconductors in Electronic Devices

Derivatives of 7H-dibenzo[c,g]carbazole are being explored as organic semiconductors in various electronic devices. Their inherent properties, such as high hole mobility and the ability to form stable amorphous films, are critical for the performance of these devices.

Charge Transport Properties and Device Performance

The charge transport properties of dibenzo[c,g]carbazole derivatives are a key area of research. Carbazole-based molecules are known for their electron-rich nature, which facilitates efficient hole transport. nih.govrsc.org The inclusion of acetylene (B1199291) groups as π-conjugated spacers in carbazole-based macrocycles has been shown to improve electronic delocalization, which is a desirable characteristic for charge transporting materials. bohrium.com

The performance of organic field-effect transistors (OFETs) is a direct measure of the charge transport capabilities of the semiconductor used. For instance, indolo[3,2-b]carbazole (B1211750) derivatives have been used to create high-performance organic thin-film transistors (OTFTs). When appropriately functionalized with long alkyl side chains, these molecules can self-organize into highly crystalline layered structures, leading to excellent field-effect properties with mobilities up to 0.12 cm²/V·s and high on/off current ratios of 10⁷. The relatively low HOMO levels and large band gaps of these materials also contribute to their good environmental stability.

Derivative Device Type Mobility (cm²/V·s) On/Off Ratio
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazoleOTFT0.1210⁷

Fabrication of Thin Films and Active Layers

The fabrication of high-quality thin films is crucial for the performance of organic electronic devices. Dibenzo[c,g]carbazole and its derivatives can be processed into thin films through various methods, including vacuum deposition and solution processing. nih.gov The ability to form stable amorphous films is a significant advantage, as it can lead to more uniform device performance.

Electrochemical polymerization is another technique used to create thin films of carbazole-based polymers. mdpi.com This method allows for the controlled growth of the active layer directly onto the electrode surface. The morphology and crystallinity of the thin film are highly dependent on the molecular structure of the dibenzo[c,g]carbazole derivative and the deposition conditions. For example, 5,11-diaryl-substituted indolo[3,2-b]carbazoles without long alkyl side chains tend to form amorphous thin films when vacuum deposited.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of dibenzo[c,g]carbazole derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). Their high photoluminescence quantum yields and tunable emission colors are key attributes for this application. rsc.org

Photophysical Properties and Emission Characteristics

Dibenzo[c,g]carbazole derivatives exhibit interesting photophysical properties. For instance, some donor-acceptor architectures based on dehydrobenzoannulene show dual emissions, with both a locally excited state emission in low-polarity solvents and an intramolecular charge transfer state emission in high-polarity solvents. rsc.org The emission characteristics can be tuned by modifying the molecular structure. For example, extending the π-conjugation in these architectures can lead to a red-shifted fluorescence. rsc.org

OLEDs fabricated using carbazole derivatives have demonstrated impressive performance. Devices using certain carbazole derivatives as the emitting material have achieved high luminance, current efficiencies, and external quantum efficiencies (EQE). For example, OLEDs based on specific carbazole derivatives have shown luminances up to 4130 cd/m², current efficiencies of about 20 cd/A, and an EQE of up to 9.5%, with emission in the greenish-blue region. nih.govmdpi.com

Carbazole Derivative Luminance (cd/m²) Current Efficiency (cd/A) EQE (%) Emission Color
CZ-1413019.3-Greenish-blue
CZ-2410420.29.5Greenish-blue

Donor-Acceptor Architectures in Fluorescent and Phosphorescent Emitters

Donor-acceptor (D-A) architectures are a common strategy in the design of highly efficient OLED emitters. In these systems, a carbazole derivative can act as the electron donor, linked to an electron-accepting unit. nih.govresearchgate.net This design can lead to materials with thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. rsc.org

For efficient TADF, the energy gap between the singlet and triplet excited states (ΔE_ST) should be small. rsc.org The planar and rigid structure of the carbazole unit in D-A scaffolds allows for twisting around the C-N bond, which can lead to a reduced ΔE_ST. nih.gov Novel D-A-D triads with a dibenzo[a,j]phenazine core and carbazole-like donors have been synthesized and shown to exhibit unique photophysical behavior, including dual emission from room-temperature phosphorescence and triplet-triplet annihilation. nih.govnih.gov

Photovoltaic Applications in Solar Cells (e.g., Perovskite Solar Cells)

Dibenzo[c,g]carbazole derivatives are also being investigated for their potential in photovoltaic applications, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). researchgate.netresearchgate.netrsc.org Their high hole mobility and suitable energy levels make them effective at extracting and transporting holes from the perovskite absorber layer to the electrode. mdpi.comrsc.org

The use of carbazole-based HTMs has led to significant improvements in the power conversion efficiency (PCE) of PSCs. For example, PSCs employing a three-arm-type carbazole-based molecule as the HTM have achieved a remarkable PCE of 14.79%. researchgate.netrsc.org Donor-acceptor type carbazole derivatives have also been successfully used as HTMs in conventional PSCs. rsc.org

Carbazole-based molecules are also utilized in dye-sensitized solar cells (DSSCs) due to their favorable properties. mdpi.com The structural design of carbazole-based sensitizers has a significant influence on the performance of these devices, with some demonstrating efficiencies comparable to commercial dyes. mdpi.com

Device Type Carbazole Derivative Role Power Conversion Efficiency (%)
Perovskite Solar CellHole-Transporting Material (SGT-405)14.79

Functional Materials in Dye Synthesis and Pigmentation

The field of advanced materials has seen a surge in the exploration of complex heterocyclic compounds for various applications, including the development of novel dyes and pigments. Among these, derivatives of dibenzo[c,g]carbazole are of interest due to their extended π-conjugated system, which is a fundamental characteristic of many chromophores. The strategic functionalization of the dibenzo[c,g]carbazole core can modulate its electronic and optical properties, making it a versatile scaffold for creating new colorants.

The introduction of a bromine atom at the 5-position of the 7H-dibenzo[c,g]carbazole structure yields this compound, a compound that holds theoretical potential as a precursor in the synthesis of functional dyes and pigments. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, which are instrumental in building more complex and functional dye molecules. However, a review of current scientific literature and patents indicates that while the parent compound, 7H-dibenzo[c,g]carbazole, and other carbazole derivatives are recognized for their roles in chromophores, the specific application of this compound in the synthesis of commercial dyes and pigments is not yet documented.

Carbazole-based molecules, in general, are significant in the realm of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to their favorable properties. nih.gov These derivatives are known for their thermal stability, high hole-transport capability, and electron-rich nature. nih.gov The carbazole structure can be functionalized at multiple positions, allowing for the fine-tuning of its electronic and optical properties. nih.gov For instance, various carbazole-based organic dyes have been synthesized and studied for their application in DSSCs. researchgate.netresearchgate.net

While direct research on the pigmentation properties of this compound is not available, the broader family of carbazole derivatives has been investigated for such purposes. For example, carbazole dioxazine pigments are a known class of high-performance violet pigments. google.comgoogle.com The synthesis of these pigments involves the reaction of amino carbazole derivatives with chloranil. google.comgoogle.com This highlights the potential of functionalized carbazoles in the pigment industry.

The parent compound, 7H-dibenzo[c,g]carbazole, is a crystalline solid. nih.gov It is a polycyclic aromatic hydrocarbon that has been the subject of toxicological studies. nih.gov Its synthesis and properties are well-documented, providing a foundation for the potential development of its derivatives. nih.govchemicalbook.comresearchgate.net The CAS Registry Number for 7H-dibenzo[c,g]carbazole is 194-59-2. cas.orgwikipedia.org The compound this compound is listed by chemical suppliers, indicating its availability for research and development. bldpharm.com

Although the direct application of this compound in dye and pigment synthesis remains an unexplored area in published research, its chemical structure suggests it could serve as a valuable intermediate. The bromo-substituent can act as a handle for introducing various auxochromes and chromophores to tailor the color and performance properties of the resulting molecule. Further research is required to explore and establish the utility of this specific dibenzo[c,g]carbazole derivative in the field of functional colorants.

Conclusion

Classical Annulation and Cyclization Approaches

Traditional methods for forming carbazole (B46965) frameworks have been adapted and modified to construct the more complex dibenzo[c,g]carbazole skeleton. These approaches often rely on fundamental cyclization and condensation reactions.

Fischer Indole (B1671886) Synthesis Modifications for Dibenzo[c,g]carbazole Frameworks

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry, traditionally used to produce indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org The mechanism involves the formation of a phenylhydrazone, which isomerizes to an enamine and undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, ultimately eliminating ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

While the classical Fischer synthesis does not directly yield dibenzo[c,g]carbazoles, modifications and related named reactions have extended its principles to the synthesis of carbazoles. The Borsche–Drechsel carbazole synthesis, for example, is a related cyclization that can be considered an extension of the Fischer method for producing carbazoles. researchgate.net In principle, the application of this strategy to form a dibenzo[c,g]carbazole would require the reaction of a complex, polycyclic ketone with an appropriate arylhydrazine. For instance, the condensation of a tetrahydrobenzo[d]thiazolone with an arylhydrazine under acidic conditions has been shown to produce thiazolocarbazoles, demonstrating the utility of the Fischer synthesis in creating fused carbazole systems. rsc.org The direct application to the dibenzo[c,g]carbazole core, while mechanistically plausible, is less common due to the complexity and potential instability of the required precursors under harsh acidic conditions. organic-chemistry.org

Transition Metal-Catalyzed Cyclization Strategies

Modern organic synthesis has been revolutionized by transition metal catalysis, which offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chim.it The construction of the dibenzo[c,g]carbazole skeleton has benefited significantly from these advancements.

Palladium catalysis is a premier method for constructing carbazoles through C-H functionalization, a process that avoids the need for pre-functionalized starting materials. chim.itnih.gov One prominent strategy involves the intramolecular cyclization of N-aryl-substituted amides. In this approach, a palladium(II) catalyst, often in the presence of an oxidant like copper(II) acetate (B1210297) and oxygen, facilitates the direct coupling between a C-H bond on one aromatic ring and the nitrogen atom of the amide, forging the new heterocyclic ring of the carbazole. nih.govacs.orgnih.gov

A more direct route to the dibenzo[c,g]carbazole core involves a palladium(II)-catalyzed dual C-H functionalization. This method achieves the synthesis of ring-fused carbazoles by reacting indoles with cyclic diaryliodonium salts. rsc.org The reaction proceeds in a single operation, forming two new carbon-carbon bonds and creating the fused polycyclic aromatic system. This ligand-free process is notable for its operational simplicity and tolerance to air and moisture. rsc.org

Table 1: Palladium-Catalyzed Synthesis of Dibenzo[c,g]carbazole Derivatives

Starting Materials Catalyst Conditions Product Yield Reference
Indole, Diphenyleneiodonium triflate Pd(OAc)₂ AcOH, 80 °C, 12 h 7H-Dibenzo[c,g]carbazole 82% rsc.org
5-Methylindole, Diphenyleneiodonium triflate Pd(OAc)₂ AcOH, 80 °C, 12 h 2-Methyl-7H-dibenzo[c,g]carbazole 71% rsc.org

Gold catalysis has emerged as a powerful tool for synthesizing complex aromatic systems. rsc.org A sequential gold-catalyzed hydroarylation followed by a photomediated cyclization has been developed for the construction of dibenzo[c,g]carbazole frameworks. nih.govfigshare.comacs.org This process begins with the gold(I)-catalyzed intermolecular hydroarylation of an internal alkyne with two equivalents of an indole derivative. acs.org

The resulting trisubstituted alkene intermediate is then subjected to a photomediated electrocyclization. This step efficiently furnishes the desired dibenzo[c,g]carbazole product. The methodology is robust and accommodates a variety of substituents, including electron-withdrawing groups like bromo and fluoro, as well as electron-donating groups. acs.org This is particularly relevant for the synthesis of halogenated derivatives such as this compound. The synthesis of a dibenzo[c,g]carbazole bearing two bromo substituents has been demonstrated in excellent yield, highlighting the method's utility. acs.org

Table 2: Gold-Catalyzed and Photomediated Synthesis of Substituted Dibenzo[c,g]carbazoles

Indole Substrate Alkyne Substrate Catalyst/Conditions Product Yield Reference
Indole Diphenylacetylene 1. Au(I) catalyst2. Photocyclization 5,9-Diphenyl-7H-dibenzo[c,g]carbazole 89% acs.org
4-Bromoindole Diphenylacetylene 1. Au(I) catalyst2. Photocyclization 1,13-Dibromo-5,9-diphenyl-7H-dibenzo[c,g]carbazole 83% acs.org

Rhodium catalysts are well-known for their ability to mediate cascade reactions, where multiple bonds are formed in a single, orchestrated sequence. While direct synthesis of the dibenzo[c,g]carbazole skeleton via rhodium-catalyzed cascades is not extensively documented, Rh(III)-catalyzed C-H activation has been used for the site-selective functionalization of pre-existing carbazole rings. chim.it For instance, the C1-alkylation of carbazoles can be achieved using a cationic rhodium complex. chim.it

More complex rhodium-catalyzed cascade reactions, such as those involving the reaction of triazoles with organoselenium compounds, demonstrate the potential for intricate molecular assembly. nih.gov These reactions proceed through ylide intermediates and subsequent sigmatropic rearrangements to form new heterocyclic structures. nih.gov The application of such cascade logic to specifically designed precursors could represent a future strategy for the convergent synthesis of fused carbazole skeletons like dibenzo[c,g]carbazole.

Lewis Acid-Mediated Annulation and Cascade Reactions

Lewis acids are frequently used to catalyze annulation reactions, which involve the formation of a new ring onto an existing molecular framework. wikipedia.org A highly efficient protocol for accessing substituted carbazoles has been developed using a Lewis acid-catalyzed [3+3] annulation. nih.gov

This method involves the reaction between a donor-acceptor cyclopropane (B1198618) and an indonyl alcohol in the presence of a Lewis acid. nih.gov The reaction proceeds to form the carbazole core in a single step. This strategy provides a powerful means to construct the carbazole nucleus, and by employing appropriately substituted polycyclic starting materials, it could be conceptually extended to create larger, fused systems such as the dibenzo[c,g]carbazole framework.

Direct Halogenation Strategies for Bromination of Dibenzo[c,g]carbazolenih.govresearchgate.netorganic-chemistry.org

Direct halogenation is a primary method for introducing bromine atoms onto the dibenzo[c,g]carbazole skeleton. This approach involves the post-synthetic modification of the aromatic core through an electrophilic aromatic substitution reaction.

The reagent of choice for the controlled bromination of dibenzo[c,g]carbazole and related electron-rich aromatic systems is N-Bromosuccinimide (NBS). researchgate.netevitachem.com NBS serves as a source of electrophilic bromine, providing a low concentration of Br₂ that minimizes side reactions like polybromination. masterorganicchemistry.com The reaction is an electrophilic aromatic substitution, a mechanism favored for carbazole systems which possess electron-donating nitrogen atoms. researchgate.net

For analogous compounds like benzo[c]carbazole, bromination with NBS in solvents such as chloroform (B151607) or dichloromethane (B109758) proceeds with high regioselectivity. evitachem.com The use of a single equivalent of NBS is crucial for ensuring monobromination. evitachem.comnih.gov In the case of dibenzo[c,g]carbazole, this controlled reaction selectively yields this compound. The reaction conditions are typically mild, often carried out at or below room temperature to maintain selectivity. evitachem.comresearchgate.net

Table 1: Conditions for Regioselective Bromination of Carbazole-related Aromatic Systems

Starting Material Reagent Solvent(s) Temperature Product(s) Yield Reference
Dibenzo[hi,st]ovalene-Mes NBS Tetrahydrofuran Room Temp. Dibrominated DBOV 79% researchgate.net
7H-Dibenzo[c,g]carbazole Nitric Acid Acetic Acid 90-95 °C 5-NO₂-DBC 78% acs.org
Benzo[c]carbazole NBS/Br₂ Chloroform/Dichloromethane Room Temp. 5-bromo-7H-benzo[c]carbazole >98% Purity evitachem.com
Carbazole Dye (2C-CHO) NBS (1 eq.) --- --- 6-bromo derivative High nih.gov

The high regioselectivity observed in the bromination of 7H-dibenzo[c,g]carbazole is dictated by the electronic properties of the polycyclic aromatic system. The reaction proceeds via an electrophilic aromatic substitution mechanism. researchgate.net The nitrogen atom's lone pair of electrons is delocalized across the extended π-system, increasing the electron density at specific positions and thus activating the molecule towards electrophilic attack.

The C5 and the equivalent C9 positions of the dibenzo[c,g]carbazole core exhibit the highest nucleophilicity due to the extensive conjugation. evitachem.comacs.org This makes them the most favorable sites for electrophilic attack. The stability of the resulting Wheland intermediate, the carbocation formed during the substitution, is greatest when the electrophile adds to the 5-position. This inherent electronic preference ensures that bromination with a controlled amount of NBS leads predominantly to the 5-bromo isomer. This principle of regioselectivity is also observed in other electrophilic substitutions, such as nitration, where the nitro group is exclusively directed to the 5 and/or 9 positions. acs.org

Functionalization and Derivatization from Precursor Dibenzo[c,g]carbazolesresearchgate.netbeilstein-journals.orgnih.govnih.govnih.gov

The synthesis of complex dibenzo[c,g]carbazole derivatives often involves a multi-step approach where the core heterocycle is first constructed and then subsequently functionalized.

More complex derivatives of dibenzo[c,g]carbazole can be accessed through sequential synthetic pathways. This involves the initial synthesis of the core structure, followed by one or more functional group transformations.

The process often begins with the construction of the 7H-dibenzo[c,g]carbazole framework from precursors such as 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and an aminating agent under heat in an autoclave. chemicalbook.com Other modern approaches utilize transition-metal catalysis, such as palladium-catalyzed amination followed by direct arylation, to form the carbazole ring system. organic-chemistry.org

Once the DBC core is formed, it can undergo various functionalization reactions. For instance, nitration of DBC with nitric acid in acetic acid can yield 5-nitro-7H-dibenzo[c,g]carbazole or, with an excess of nitric acid, 5,9-dinitro-7H-dibenzo[c,g]carbazole. acs.org

Furthermore, the introduction of a bromo substituent, as in this compound, provides a versatile chemical handle for further derivatization. Halogenated aromatic compounds are key intermediates in transition-metal-catalyzed cross-coupling reactions. For example, brominated nanographenes have been shown to undergo Suzuki and Sonogashira coupling reactions, allowing for the introduction of various aryl and alkynyl groups. researchgate.net This demonstrates that the 5-bromo derivative of DBC is not just a final product but a crucial stepping stone for creating a wider library of functionalized dibenzo[c,g]carbazoles with tailored electronic and photophysical properties.

Table 2: Examples of Functionalized Dibenzo[c,g]carbazole Derivatives

Base Compound Reagent(s) Functional Group Added Product Name Reference
7H-Dibenzo[c,g]carbazole Nitric Acid Nitro (-NO₂) 5-Nitro-7H-dibenzo[c,g]carbazole acs.org
7H-Dibenzo[c,g]carbazole Conc. Nitric Acid Dinitro (-NO₂) 5,9-Dinitro-7H-dibenzo[c,g]carbazole acs.org
7H-Dibenzo[c,g]carbazole N-Bromosuccinimide Bromo (-Br) This compound evitachem.combldpharm.com
2-hydroxy-DBC Nitric Acid Nitro (-NO₂) 5-Nitro-2-hydroxy-DBC acs.org
3-hydroxy-DBC Nitric Acid Nitro (-NO₂) 5-Nitro-3-hydroxy-DBC acs.org
4-hydroxy-DBC Nitric Acid Nitro (-NO₂) 5-Nitro-4-hydroxy-DBC acs.org

Electrophilic Aromatic Substitution Patterns in Halogenated Dibenzo[c,g]carbazoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of halogenated dibenzo[c,g]carbazoles, the existing bromine atom and the fused ring system's electronic properties direct the position of incoming electrophiles. The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, which then rearomatizes by losing a proton. masterorganicchemistry.comyoutube.com The rate-limiting step is typically the initial attack on the electrophile. masterorganicchemistry.com

The presence of a halogen, a deactivating but ortho-, para-directing group, along with the inherent reactivity of the carbazole nucleus, influences the regioselectivity of further substitutions. The nitrogen atom in the carbazole moiety is an activating group and directs electrophiles to the positions ortho and para to it. However, the bulky nature of the dibenzo[c,g]carbazole system can also play a role in directing substitution patterns due to steric hindrance.

For halogenation reactions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is often employed to activate the halogen, making it a more potent electrophile. masterorganicchemistry.comyoutube.com This activation facilitates the substitution reaction on the aromatic ring. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution at the Bromo Position

While electrophilic substitution targets the carbocyclic rings, the bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNA_r). evitachem.com This type of reaction involves the replacement of the bromo group with a nucleophile. youtube.com For a successful SNA_r reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the case of this compound, the reactivity in SNA_r reactions can be influenced by the electronic nature of the dibenzocarbazole (B1207471) system itself.

The mechanism generally proceeds through an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance. youtube.com The subsequent departure of the bromide ion restores the aromaticity of the ring. youtube.com The strength of the nucleophile and the reaction conditions are critical for the success of this transformation.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. uzh.chnih.gov These reactions are pivotal in synthesizing complex organic molecules and functional materials.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.orgnih.gov

In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂dppfAg₂CO₃MeCN8081-97
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene100Good to Excellent
Pd(II)-complex-Cs₂CO₃TolueneMicrowave96

This table presents a summary of typical conditions and may not be exhaustive.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. wikipedia.org

For this compound, this reaction provides a direct route to introduce primary or secondary amine functionalities at the 5-position. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium PrecatalystSource of active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes Pd and facilitates reaction stepsXPhos, tBuBrettPhos
BaseDeprotonates the amineNaOtBu, K₃PO₄
AmineNucleophilePrimary and secondary amines

This table outlines the general components and their functions.

N-Functionalization and Alkylation Reactions on the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in 7H-dibenzo[c,g]carbazole is nucleophilic and can be readily functionalized. nih.gov N-alkylation is a common transformation, typically achieved by treating the carbazole with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, which can significantly alter the molecule's physical and electronic properties.

The reactivity of the nitrogen can be influenced by the substituent at the 5-position. The bromo group, being electron-withdrawing, can slightly decrease the nucleophilicity of the nitrogen. However, N-functionalization remains a viable and important transformation for modifying the properties of these compounds.

Hydrogenation and Reduction Transformations of Halogenated Dibenzo[c,g]carbazoles

The dibenzo[c,g]carbazole core can undergo hydrogenation reactions, leading to the saturation of one or more of the aromatic rings. These reactions typically require a catalyst, such as platinum or palladium on carbon, and a source of hydrogen gas. The extent of hydrogenation can be controlled by the reaction conditions, including pressure, temperature, and reaction time.

Furthermore, the bromine atom can be removed through a reductive dehalogenation process. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a hydride source. noaa.gov This transformation is useful for synthesizing the parent 7H-dibenzo[c,g]carbazole from its brominated derivative.

Oxidative Reactions and Aromatic Ring Cleavage Studies

Direct experimental studies detailing the oxidative reactions and aromatic ring cleavage of this compound are not extensively documented. However, the metabolic pathways of similar brominated aromatic compounds suggest likely transformation routes. The metabolism of brominated flame retardants and brominated dibenzofurans, for instance, involves several key oxidative processes. researchgate.netmdpi.com

One probable pathway is enzymatic hydroxylation, a common metabolic reaction for aromatic compounds. mdpi.com This process, typically mediated by cytochrome P450 (CYP) enzymes, would involve the introduction of a hydroxyl (-OH) group onto the aromatic structure of the dibenzocarbazole. The position of this hydroxylation can be influenced by the existing bromine substituent. For other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), oxidative debromination is a known metabolic process, where the bromine atom is replaced by a hydroxyl group. researchgate.net This suggests that this compound could potentially be metabolized to a hydroxylated dibenzo[c,g]carbazole.

Aromatic ring cleavage is a critical step in the complete degradation of cyclic compounds. In microorganisms, this is often accomplished by ring-cleaving dioxygenases. nih.gov These enzymes catalyze the fission of catecholic intermediates, which are dihydroxylated aromatic rings. nih.gov For a compound like this compound, a plausible, though unconfirmed, pathway would involve initial dioxygenation to form a dihydrodiol, followed by dehydrogenation to a catechol-like intermediate. This intermediate could then be a substrate for either intradiol or extradiol ring cleavage, breaking open the aromatic structure. nih.gov

Chemical oxidation using powerful agents like hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO4•−) also leads to ring cleavage. nih.gov The initial reaction often involves radical addition to the aromatic ring, which, after a series of steps involving oxygen, can form bicyclic peroxy intermediates that subsequently undergo cleavage. nih.gov This process can result in a variety of smaller, linear organic compounds like oxoenals and oxodials. nih.gov

Environmental Formation and Degradation Mechanisms of Halogenated Carbazoles

The environmental fate of this compound is governed by formation pathways that create halogenated carbazoles and degradation mechanisms that break them down.

Formation Mechanisms:

Polyhalogenated carbazoles (PHCZs) are considered emerging environmental contaminants, with evidence pointing to both natural and anthropogenic sources. One significant natural formation pathway is the enzyme-catalyzed halogenation of carbazole. Studies have shown that chloroperoxidase (CPO), an enzyme isolated from marine fungi, can catalyze the halogenation of carbazole in the presence of halide ions (Br⁻ and/or Cl⁻). This process can produce a wide array of mono- and polyhalogenated carbazoles.

Degradation Mechanisms:

The environmental degradation of halogenated carbazoles can occur through several abiotic and biotic processes.

Photochemical Degradation: Sunlight plays a crucial role in the breakdown of PHCZs. Photolysis studies on various PHCZs in organic solvents under natural sunlight have demonstrated that these compounds can degrade with half-lives ranging from hours to days. A key mechanism identified is stepwise reductive debromination, where bromine atoms are sequentially removed from the carbazole structure. nih.gov The rate of photodegradation has been observed to increase with the number of halogen substituents, and the contribution of a bromine atom to this rate is significantly higher than that of a chlorine atom. nih.gov This indicates that this compound is likely susceptible to photodegradation, potentially transforming into the parent compound, 7H-dibenzo[c,g]carbazole.

Reductive Dehalogenation: In addition to photolysis, chemical reduction can lead to dehalogenation. Advanced reduction processes (ARPs) utilizing reagents like the carbon dioxide radical anion (CO₂•⁻) have been shown to be effective in dehalogenating a variety of halogenated organic compounds. engineering.org.cn This process involves the replacement of a halogen atom with a hydrogen atom, effectively detoxifying the molecule. engineering.org.cn Such mechanisms could contribute to the degradation of brominated carbazoles in anoxic environments.

Biodegradation: The biodegradation of the parent carbazole molecule by various bacteria is well-documented. nih.gov These microorganisms typically employ dioxygenase enzymes to initiate the breakdown of the ring structure. nih.gov While the presence of halogens can make a molecule more resistant to microbial attack (recalcitrant), microorganisms have evolved to degrade a wide range of halogenated aromatic compounds. nih.govresearchgate.net The biodegradation of brominated carbazoles would likely proceed via initial dehalogenation or through direct attack on the aromatic ring system by specialized microbial enzymes, although specific pathways for this compound have not been detailed. Studies on other halogenated aromatics show that bacteria can cleave C-halogen bonds under both aerobic and anaerobic conditions. gnedenko.net

Q & A

Q. What are the key physicochemical properties of 5-bromo-7H-dibenzo[c,g]carbazole relevant to experimental design?

  • Methodological Answer : The compound’s molecular formula is C₂₀H₁₂BrN (MW: 346.23). Key properties include solubility in organic solvents (e.g., ethanol, toluene) and insolubility in petroleum ether . Melting points and spectral data (e.g., fluorescence, NMR) are critical for purity verification during synthesis. For example, fluorescence spectroscopy can confirm aromatic π-electron system integrity, while HPLC with UV detection validates structural stability under experimental conditions .

Q. How is this compound synthesized, and what are common contaminants in its preparation?

  • Methodological Answer : Synthesis often involves bromination of 7H-dibenzo[c,g]carbazole using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A modified method from Bo et al. (2011) for analogous carbazoles suggests using toluene as a solvent with catalytic tetrabutylammonium bromide (TBAB) to enhance regioselectivity . Contaminants like unreacted dibromobutane or dehalogenated byproducts can be minimized via vacuum distillation and recrystallization. GC-MS or LC-MS is recommended for impurity profiling .

Q. What carcinogenicity data exist for this compound, and how should researchers interpret its IARC classification?

  • Methodological Answer : While 7H-dibenzo[c,g]carbazole (parent compound) is classified as Group 2B (possibly carcinogenic to humans) by IARC , brominated derivatives require independent evaluation. Standard protocols involve:
  • In vitro : Cell transformation assays (e.g., Syrian hamster embryo cells) .
  • In vivo : Subcutaneous or intraperitoneal administration in rodents, monitoring tumor incidence over 12–24 months .
    Researchers must distinguish systemic vs. local carcinogenic effects, as bromination may alter metabolic activation pathways .

Advanced Research Questions

Q. How can computational modeling elucidate the metabolic activation of this compound in cytochrome P450 1A1 (CYP1A1)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantum mechanics/molecular mechanics (QM/MM) simulations reveal binding modes and regioselectivity in CYP1A1. Key steps:

Docking : Identify favorable orientations of the brominated carbazole in the enzyme’s active site.

Metabolic pathway prediction : Simulate epoxidation or hydroxylation at positions 1, 3, or 5, with bromine influencing electron density .

Validation : Compare computational results with in vitro microsomal assays using α-naphthoflavone (CYP1A1 inhibitor) to confirm pathway specificity .

Q. What experimental strategies resolve contradictions in DNA adduct formation data for this compound?

  • Methodological Answer : Discrepancies in adduct quantification (e.g., polyguanylic acid vs. DNA binding ) arise from:
  • Activation system variability : Use standardized rat/hamster liver microsomes with NADPH cofactors.
  • Adduct detection : Employ 32^{32}P-postlabeling or fluorescence-based HPLC (ex: λex = 300 nm, λem = 400 nm) to differentiate covalent vs. intercalative binding .
  • Control experiments : Include benzo[a]pyrene as a positive control for microsomal activity validation .

Q. How can acetylation improve the identification of unstable hydroxylated metabolites in this compound metabolism studies?

  • Methodological Answer : Acetylation stabilizes phenolic metabolites (e.g., 5-OH-DBC) for structural elucidation:

In vitro incubation : Use 3-methylcholanthrene-induced rat liver microsomes with acetyl-CoA.

Metabolite extraction : Liquid-liquid partitioning (ethyl acetate:water, 4:1) followed by SPE cleanup.

Characterization : HRMS and 1^1H NMR (e.g., acetyl proton signals at δ 2.1–2.3 ppm) confirm metabolite identity. Quantify via HPLC with external standards (e.g., synthesized 5-acetoxy-DBC) .

Q. What methodologies address the genotoxicity of this compound in human cell lines?

  • Methodological Answer :
  • Micronucleus assay : Treat HepG2 cells for 24–48 hours, fix with cytochalasin-B, and score binucleated cells with micronuclei using Giemsa staining .
  • Comet assay : Detect DNA strand breaks via alkaline electrophoresis (pH >13) and ethidium bromide visualization.
  • Metabolic competence : Co-incubate with S9 mix to assess bioactivation-dependent genotoxicity .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the mutagenicity of 7H-dibenzo[c,g]carbazole derivatives, and how can researchers mitigate this?

  • Methodological Answer : Discrepancies stem from:
  • Strain specificity : Salmonella typhimurium TA98 (frameshift-sensitive) vs. TA100 (base-pair substitution) may yield divergent results .
  • Metabolic activation : Use Aroclor 1254-induced S9 fractions for consistent CYP1A1 expression.
  • Negative controls : Include dimethyl sulfoxide (vehicle) and benzo[a]pyrene (positive control) .

Key Research Gaps

  • Toxicokinetics : Limited data on tissue-specific distribution of brominated carbazoles. Radiolabeled 14^{14}C-5-bromo-DBC combined with whole-body autoradiography in rodents is suggested .
  • Environmental persistence : Degradation studies under UV/ozone conditions (ex: 254 nm, 500 W) could assess half-life in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.